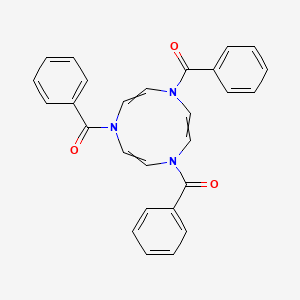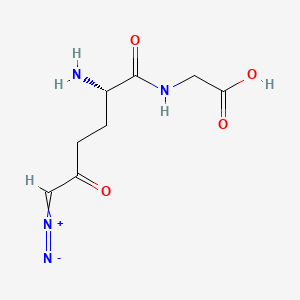
(Triethenylgermyl)lithium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triethenylgermyl)lithium is an organolithium compound that contains a germanium atom bonded to three ethylene groups and a lithium atom. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic properties.
準備方法
Synthetic Routes and Reaction Conditions
(Triethenylgermyl)lithium can be synthesized through the reaction of triethenylgermane with lithium metal. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen in the air. The reaction is usually carried out in a non-polar solvent like hexane or pentane to facilitate the dissolution of the lithium metal and the organogermane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organolithium compound synthesis apply. Industrial production would likely involve large-scale reactors with controlled environments to ensure the purity and stability of the compound. The use of automated systems to handle the reactive intermediates and final product would be essential to minimize the risk of contamination and ensure consistent quality.
化学反応の分析
Types of Reactions
(Triethenylgermyl)lithium undergoes several types of chemical reactions, including:
Nucleophilic Addition: The compound can add to electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another electrophile.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds (e.g., aldehydes and ketones), halides, and other electrophiles. The reactions are typically carried out at low temperatures to control the reactivity of the organolithium compound and prevent side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with halides can produce substituted germanium compounds.
科学的研究の応用
(Triethenylgermyl)lithium has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound can be used in the preparation of germanium-containing polymers and materials with unique electronic properties.
Medicinal Chemistry: Research into organogermanium compounds has explored their potential as therapeutic agents, although this compound itself is not widely used in medicine.
Catalysis: The compound can serve as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用機序
The mechanism of action of (Triethenylgermyl)lithium involves its strong nucleophilic properties, which allow it to attack electrophilic centers in other molecules. The germanium atom in the compound can also participate in coordination chemistry, forming complexes with other metal ions or organic ligands. These interactions can influence the reactivity and stability of the compound in different chemical environments.
類似化合物との比較
(Triethenylgermyl)lithium can be compared to other organolithium and organogermanium compounds, such as:
Methyllithium: Another organolithium compound with strong nucleophilic properties, but with a simpler structure.
Triethylgermyl)lithium: Similar to this compound but with ethyl groups instead of ethylene groups, leading to different reactivity and applications.
Grignard Reagents: Organomagnesium compounds that are also used in organic synthesis, but with different reactivity profiles compared to organolithium compounds.
The uniqueness of this compound lies in its combination of germanium and lithium, which imparts distinct chemical properties and reactivity compared to other organometallic compounds.
特性
CAS番号 |
75355-28-1 |
|---|---|
分子式 |
C6H9GeLi |
分子量 |
160.7 g/mol |
InChI |
InChI=1S/C6H9Ge.Li/c1-4-7(5-2)6-3;/h4-6H,1-3H2; |
InChIキー |
CBSQJWDBUARRJI-UHFFFAOYSA-N |
正規SMILES |
[Li].C=C[Ge](C=C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


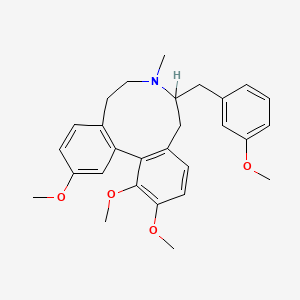

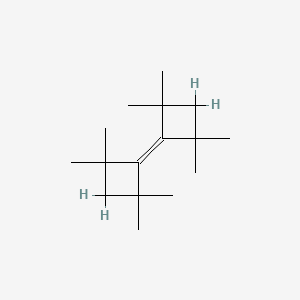
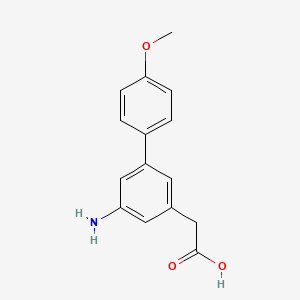
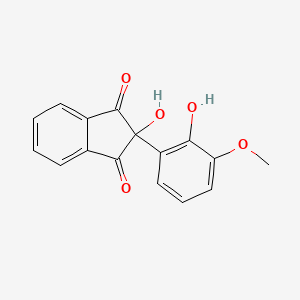
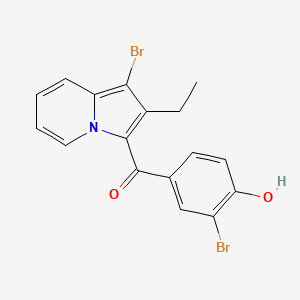
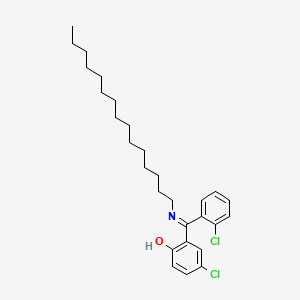

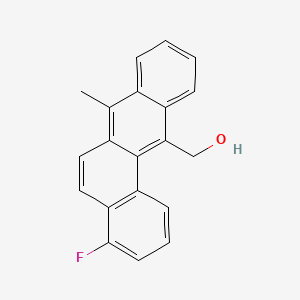

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)

